
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a hydroxyphenyl group, and an imidazole ring
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through transesterification reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like silica or boron reagents for substitution reactions .
Applications De Recherche Scientifique
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate include:
This compound analogs: These compounds have similar structures but with different substituents on the phenyl or imidazole rings.
tert-Butyl esters: Compounds like tert-butyl acetate and tert-butyl benzoate share the tert-butyl ester group but differ in their aromatic or heterocyclic components.
Imidazole derivatives: Compounds such as 4-(4-hydroxyphenyl)-1H-imidazole and 4-(4-methoxyphenyl)-1H-imidazole have similar imidazole cores but different substituents on the phenyl ring
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
tert-butyl 4-(4-hydroxyphenyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-8-12(15-9-16)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |
Clé InChI |
QHLAWHRKWZNOKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
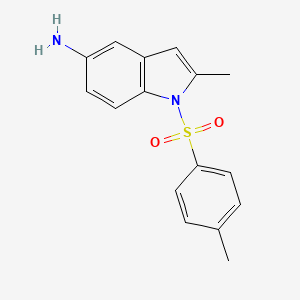

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

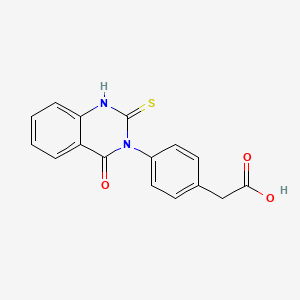
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
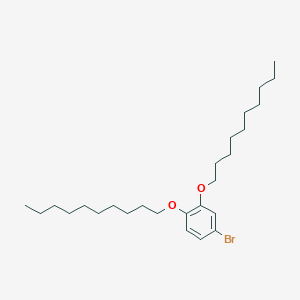
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
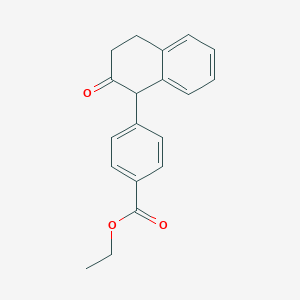
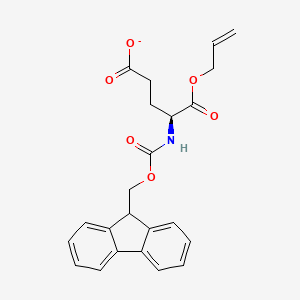
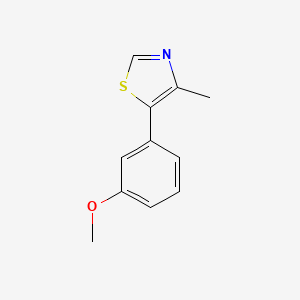
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
